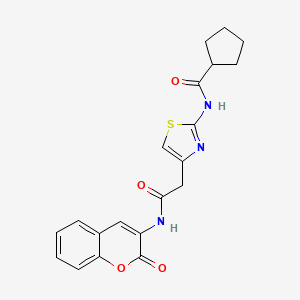

![molecular formula C14H16ClN3OS B2625710 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide CAS No. 1385376-67-9](/img/structure/B2625710.png)

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide, commonly known as CTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTMA belongs to the class of thiomorpholine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

The environmental consequences of chlorophenols, including compounds related to 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide, have been extensively reviewed. Chlorophenols generally exhibit moderate toxicity to mammalian and aquatic life, but long-term exposure may lead to significant toxicity in fish, as found for 2,4-dichlorophenol. Their biodegradation potential is contingent on the presence of adapted microflora, indicating a complex interaction with environmental conditions which could influence the persistence of similar compounds in nature (Krijgsheld & Gen, 1986).

Adsorption and Removal Techniques

The review on the adsorption of acetaminophen from water highlights the significance of adsorptive removal techniques, which could be applicable for the removal of related compounds from environmental matrices. It emphasizes the high potential of certain adsorbents, such as ZnAl/biochar, and outlines the primary mechanisms involved in the adsorptive process, which include π-π interactions, hydrogen bonding, and electrostatic interactions. This detailed understanding of adsorption mechanisms provides a basis for developing effective removal strategies for related contaminants (Igwegbe et al., 2021).

Toxicity and Biological Effects

Chlorophenols, similar in structure to the compound , have been identified as toxicants with various adverse effects on aquatic organisms and potentially humans. They induce oxidative stress, immune system alterations, endocrine disruption, and in higher concentrations, apoptosis in aquatic organisms. The direct and indirect toxic effects of these compounds, including the potential carcinogenicity of thiophene analogues, underscore the importance of understanding the biological and environmental impacts of such chemicals (Ashby et al., 1978).

Analytical and Biochemical Studies

The development of synthetic methods for antithrombotic drugs, such as (S)-clopidogrel, provides insight into the chemical synthesis and potential medical applications of structurally related compounds. The review discusses various synthetic methodologies, highlighting the importance of selecting appropriate synthetic routes for pharmaceutical applications. This information could be valuable for researchers looking to synthesize or modify compounds similar to 2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide for therapeutic purposes (Saeed et al., 2017).

Eigenschaften

IUPAC Name |

2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-(cyanomethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3OS/c15-12-3-1-11(2-4-12)13-10-20-8-7-18(13)9-14(19)17-6-5-16/h1-4,13H,6-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXOOEUCMHDUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1CC(=O)NCC#N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Chlorophenyl)thiomorpholin-4-YL]-N-(cyanomethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

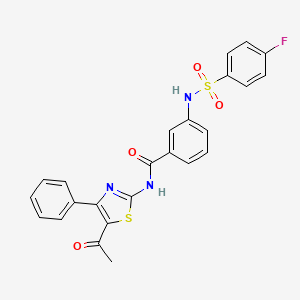

![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)

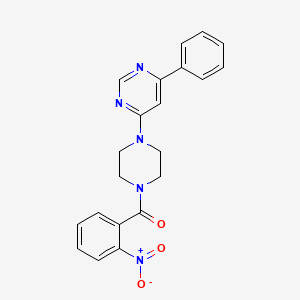

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)

![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)